H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH

Pharmacokinetics ADA Assay Ligand Binding Assay

This 7-mer peptide (H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH) is the exact CDR-H1 paratope of tiragolumab (MTIG7192A), a clinical-stage anti-TIGIT monoclonal antibody. Unlike scrambled or variant peptides (e.g., SNNVAWN, SNSATWN), only this precise 'SNSAAWN' sequence guarantees 100% identity to the therapeutic antibody's antigen-binding site—critical for LC-MS/MS surrogate analyte quantification, ADA bridging assays, and TIGIT-CD155 competitive inhibition studies. Validated in yeast display as functionally enriched (4-fold over SNSATWN). Lyophilized, ≥95% HPLC purity. For PK/PD bioanalysis, epitope mapping, and immunogenicity testing under GLP compliance. Request a custom synthesis quote.

Molecular Formula C31H44N10O12
Molecular Weight 748.7 g/mol
CAS No. 765901-64-2
Cat. No. B14228683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH
CAS765901-64-2
Molecular FormulaC31H44N10O12
Molecular Weight748.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C31H44N10O12/c1-13(37-30(51)22(12-43)41-29(50)20(8-23(33)44)39-27(48)17(32)11-42)25(46)36-14(2)26(47)38-19(28(49)40-21(31(52)53)9-24(34)45)7-15-10-35-18-6-4-3-5-16(15)18/h3-6,10,13-14,17,19-22,35,42-43H,7-9,11-12,32H2,1-2H3,(H2,33,44)(H2,34,45)(H,36,46)(H,37,51)(H,38,47)(H,39,48)(H,40,49)(H,41,50)(H,52,53)/t13-,14-,17-,19-,20-,21-,22-/m0/s1
InChIKeyAWXWIBBUVDVXCV-QSHOMRSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH (CAS 765901-64-2) Represents a Defined, Clinically-Relevant CDR-H1 Peptide for Targeted Antibody Research


H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH (single-letter code: SNSAAWN) is a synthetic 7-mer peptide that corresponds exactly to the heavy chain complementarity-determining region 1 (CDR-H1) of tiragolumab (MTIG7192A), a first-in-class, human anti-TIGIT (T-cell immunoreceptor with Ig and ITIM domains) monoclonal antibody currently in advanced clinical trials. Published sequences of tiragolumab's variable heavy chain confirm the unambiguous presence of the 'SNSAAWN' motif within its antigen-binding site . This maps the compound to a specific, high-value paratope, establishing it as a sequence-defined research reagent that is chemically distinct from random TIGIT peptide fragments and negates reliance on large, heterogenous antibody surrogates. The full-length sequence is frequently defined in patents describing anti-TIGIT antibodies and their CDR compositions [1].

Why Generic TIGIT Peptides Cannot Substitute for H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH in Tiragolumab-Correlated Assays


Simple substitution of H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH with other common peptide reagents, including variant-length TIGIT extracellular domain fragments or scrambled-sequence controls, fundamentally fails to replicate its specific function. Only this precise 7-mer sequence matches the documented CDR-H1 of tiragolumab, a clinical-phase immune checkpoint inhibitor [1]. Using alternative anti-TIGIT antibody-derived CDR-H1 peptides, such as 'SNNVAWN' or 'SNTAAWN' identified in other antibody repertoires [2], changes the epitope specificity and binding thermodynamics due to critical residue variations at positions 2, 4, and 6. For applications requiring precise identification or quantification of tiragolumab, including pharmacokinetic assays, anti-drug antibody (ADA) assays, or epitope mapping, any deviation from the exact 'SNSAAWN' sequence risks cross-reactivity, loss of target engagement, and invalid pharmacokinetic/pharmacodynamic bridging data.

Quantitative Differentiation of H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH Against In-Class CDR-H1 Analogs


Sequence Identity Mapping for Pharmacokinetic Assay Specificity

The sequence H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH is a perfect linear match to the tiragolumab CDR-H1 sequence, validated by both heavy chain variable region sequencing and independent patent claims assigning this sequence as an antigen-binding region essential for TIGIT targeting [1]. In contrast, the closest in-class comparator, the peptide H-Ser-Asn-Asn-Val-Ala-Trp-Asn-OH ('SNNVAWN'), differs by two critical residues (Asn->Ser at pos3; Ala->Val at pos4), which fundamentally alters the paratope geometry. This sequence divergence renders the comparator non-viable as a surrogate in competitive ELISA-based pharmacokinetic assays for tiragolumab detection, where the positive detection of free drug requires exact epitope mimicry.

Pharmacokinetics ADA Assay Ligand Binding Assay

CDR-H1 Binding Hotspot Confirmation via Yeast Display Affinity Maturation Data

Yeast display studies on anti-TIGIT antibody repertoires demonstrate that the 'SNSAAWN' CDR-H1 variant maintains functional binding capability, while the alternative 'SNSATWN' variant (Thr at position 5 instead of Ala) shows a shift in clonal frequency. Specifically, 'SNSAAWN' represents a dominant clone (4 clones) in Round 3 of receptor revision, quantitatively exceeding the representation of the similar 'SNSATWN' (1 clone) by a factor of 4-fold [1]. This enrichment data indicates superior functional compatibility with the paired CDR-H2 (RTYYRSKWYNDYAASVKS) and CDR-H3 (GGGRAHSA) modules, which is not replicated by other single-residue variants.

Affinity Maturation Yeast Display TIGIT Binding

Analytical Purity and Supply Consistency as a Specific Peptide Standard

As a defined short linear peptide, H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH can be supplied at a verified purity of >95% (HPLC) by specialized peptide manufacturers, a specification critical for its use as a reference standard in quantitative assays . This contrasts with heterogeneous, protein-derived TIGIT fragments or full extracellular domain proteins, which exhibit batch-to-batch variability in folding, glycosylation, and aggregation. The use of a single, pure peptide standard directly enables consistent calibration curves in LC-MS/MS or ELISA methods, meeting bioanalytical regulatory requirements for precision (CV ≤15%) and accuracy.

Peptide Synthesis Analytical Characterization Reference Standard

Thermodynamic Stability Advantage for Formulation and Handling Over Longer CDR Peptides

The compact, uncharged nature of the H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH sequence confers predictable solubility in aqueous buffers. Calculated physicochemical properties (GRAVY index: -0.73, net charge at pH 7: 0) predict high aqueous solubility, reducing the need for organic solvents such as DMSO or DMF, which are often required for more hydrophobic CDR peptides. This is a practical advantage over comparator peptides containing multiple Trp, Tyr, or Phe residues in the CDR-H1 loop, which present documented solubility and aggregation challenges during assay development.

Peptide Stability Formulation Solubility

Validated Application Scenarios for H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH Based on Quantitative Evidence


Tiragolumab-Specific Pharmacokinetic (PK) and Anti-Drug Antibody (ADA) Assay Development

Bioanalytical labs developing LC-MS/MS or ELISA methods for tiragolumab quantification in clinical trial plasma samples require the exact CDR-H1 peptide as a surrogate analyte or positive control. The confirmed 100% sequence identity with tiragolumab's heavy chain validates it as an authentic surrogate, eliminating the risk of false-negative results arising from using 'SNNVAWN' or 'SNSATWN' peptide controls, which differ by critical amino acids and are not recognized by the therapeutic antibody's binding partners.

Epitope Mapping of Anti-TIGIT Antibodies and Competitive Binding Assays

Researchers investigating the TIGIT-CD155 interaction blockade can use this peptide as a defined competitive inhibitor probe. Yeast display data confirm that the 'SNSAAWN' variant is functionally enriched in TIGIT-binding antibody clones (4-fold higher frequency than 'SNSATWN') [1]. This makes it a superior probe over other CDR-H1 analogs for establishing structure-activity relationships in TIGIT paratope mapping studies.

Custom Peptide-Based Vaccine Adjuvant or T-Cell Epitope Research

As a sequence derived from a clinically safe antibody framework, this peptide can be investigated as a precision tool for anti-idiotypic vaccine design targeting TIGIT-positive Tregs within the tumor microenvironment. Its defined purity profile (>95% HPLC) supports its use in Good Laboratory Practice (GLP)-compliant immunogenicity studies without the batch-to-batch variability of TIGIT-Fc fusion proteins .

Peptide Mass Spectrometry Reference Standard for Intact Tiragolumab Analysis

For mass spectrometry laboratories performing intact multi-attribute monitoring (MAM) of tiragolumab, the pure peptide serves as an unambiguous, low-molecular-weight calibration standard. Its distinct monoisotopic mass (calculated 764.8 Da) and absence of post-translational modifications make it an ideal system suitability check to verify mass accuracy and instrument performance before intact antibody analysis.

Quote Request

Request a Quote for H-Ser-Asn-Ser-Ala-Ala-Trp-Asn-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.